molecular formula C16H14S B3340602 3-(2-Methylbenzyl)benzo[b]thiophene CAS No. 74881-99-5

3-(2-Methylbenzyl)benzo[b]thiophene

Cat. No.: B3340602
CAS No.: 74881-99-5
M. Wt: 238.3 g/mol
InChI Key: UYWXNQLNUFJUFS-UHFFFAOYSA-N
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Description

3-(2-Methylbenzyl)benzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a 2-methylbenzyl group attached to the third position of the benzo[b]thiophene ring. It has a molecular formula of C16H14S and a molecular weight of 238.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbenzyl)benzo[b]thiophene can be achieved through various synthetic routes. One common method involves the coupling of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters . This reaction typically requires the use of a palladium catalyst and proceeds under mild conditions to yield the desired benzothiophene derivative.

Another approach involves the use of the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is particularly useful for synthesizing aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbenzyl)benzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted benzothiophenes .

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzyl)benzo[b]thiophene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbenzo[b]thiophene
  • 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
  • 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene
  • 3-(Trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene

Uniqueness

3-(2-Methylbenzyl)benzo[b]thiophene is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-methylphenyl)methyl]-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14S/c1-12-6-2-3-7-13(12)10-14-11-17-16-9-5-4-8-15(14)16/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWXNQLNUFJUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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